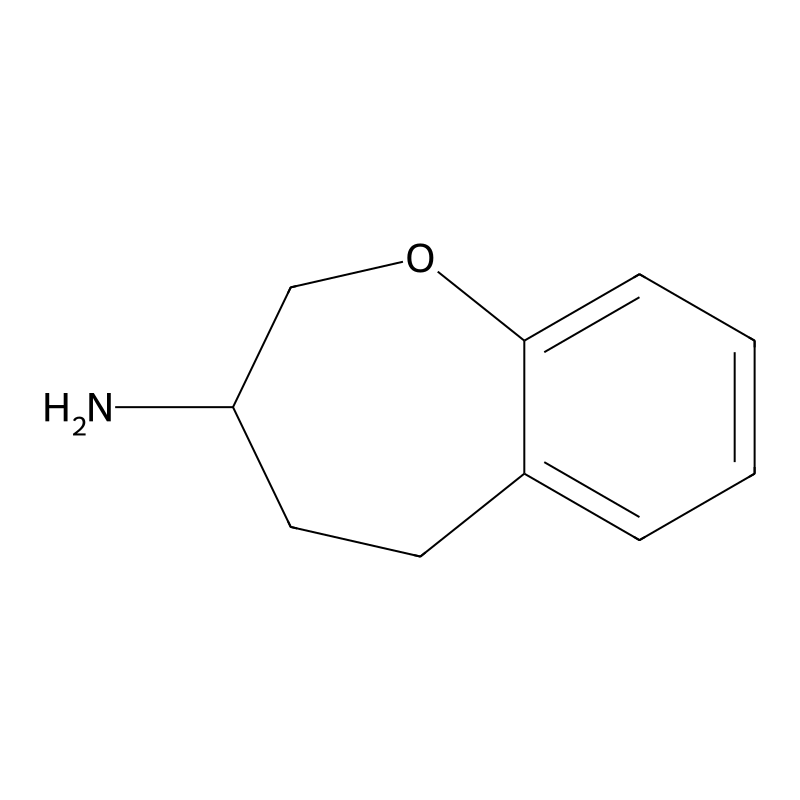

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticancer Activity

Field: Medicinal Chemistry

Method: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis.

Results: Some compounds displayed potent cytotoxicity in both types of cells, with one compound (RS03) being the most potent (IC 50 = 15 µM).

Anxiolytic and Analgesic Agents

Field: Pharmacology

Method: The compounds were synthesized by alkylation mainly in the 1 H -tautomeric form of 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole.

Anti-Implantation Agents

Field: Reproductive Medicine

Application: 5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents

Method: The compounds were synthesized and then evaluated for their anti-implantation activity in mature female Sprague-Dawley rats

Anticonvulsant Activities

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is a heterocyclic organic compound characterized by a unique structure that includes a benzene ring fused to an oxepin ring, forming a seven-membered ring. Its molecular formula is with a molecular weight of approximately 163.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct chemical properties and biological activities .

- No information available due to lack of research on THBA.

- No data available on the specific hazards of THBA.

- However, some general safety considerations for substituted benzoxepines can be applied:

- Oxidation: This compound can be oxidized to form derivatives with varying functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The amine group can undergo reduction, converting the compound into different amine derivatives.

- Substitution Reactions: Electrophilic and nucleophilic substitutions can occur on the aromatic ring, leading to diverse substituted products. Common reagents for these reactions include halogens and various nucleophiles .

These reactions allow for the synthesis of a wide range of derivatives that may exhibit different biological activities or chemical properties.

Research indicates that 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine exhibits potential biological activities. Studies have shown that related compounds may possess antimicrobial and anti-inflammatory properties. Additionally, some derivatives have demonstrated effects on the central nervous system in animal models . The specific mechanisms of action are still under investigation, but the compound's structural characteristics suggest it could interact with various biological targets.

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors such as phenolic compounds and amines, cyclization can be achieved under acidic or basic conditions to form the oxepin structure.

- Functional Group Modifications: Subsequent reactions may modify functional groups to achieve the desired amine structure.

- Use of Catalysts: Catalysts such as palladium or nickel may be employed to facilitate certain transformations during synthesis .

These methods enable researchers to tailor the compound's properties for specific applications.

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine has several applications across different fields:

- Pharmaceutical Research: It serves as a potential pharmaceutical intermediate in drug development due to its unique structural features and biological activity.

- Material Science: The compound can be used in synthesizing specialty chemicals and materials with specific properties .

- Chemical Synthesis: As a building block in organic synthesis, it aids in creating more complex heterocyclic compounds .

Interaction studies involving 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine focus on its pharmacokinetics and potential interactions with biological systems. Preliminary findings suggest that this compound may interact with neurotransmitter systems or other cellular pathways, although detailed studies are needed to elucidate these mechanisms fully .

Several compounds share structural similarities with 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one | Similar fused ring structure | Different biological activity profiles |

| 2,3,4,5-Tetrahydro-1-benzoxepine | Lacks the amine group | Alters reactivity and potential applications |

| 3-Phenylpropan-1-amine derivatives | Varies in side chain structure | Used in similar synthetic routes but distinct outcomes |

The uniqueness of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine lies in its specific ring structure combined with the presence of an amine group that imparts unique chemical reactivity and potential biological properties compared to these similar compounds .

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a cornerstone strategy for constructing the seven-membered oxepine ring. A modular approach begins with the Claisen rearrangement of allyl phenyl ethers to generate ortho-allyl phenols, which undergo O-allylation to form diene precursors. Subsequent RCM using Grubbs catalysts, such as the second-generation ruthenium carbene complex, facilitates cyclization with high efficiency. For example, Kotha and colleagues demonstrated that this method produces 2,5-dihydro-1-benzoxepines in yields exceeding 85%, which can be hydrogenated to yield the saturated tetrahydro derivatives [1] [2]. Notably, the one-pot integration of Claisen rearrangement and RCM streamlines the synthesis of 5-amino-substituted variants, achieving 98% yield for intermediates like 6-methoxy-2,5-dihydro-1-benzoxepine [2]. This methodology’s versatility is further highlighted by its application in synthesizing radulanin A and heliannuol B analogs, underscoring its relevance to natural product synthesis [1] [3].

Salicylaldehyde-Based Synthetic Routes

Salicylaldehydes serve as economical starting materials for constructing the benzoxepine core. A sequential protocol involving O-allylation, Grignard addition, oxidation, and RCM has been developed to convert salicylaldehydes into 1-benzoxepin-5-ones and 1-benzoxepin-5-ols. For instance, Li and coworkers reported that O-allylation of salicylaldehyde derivatives with allyl bromide, followed by Grignard addition of methylmagnesium bromide, yields secondary alcohols. Oxidation with pyridinium chlorochromate (PCC) generates ketones, which undergo RCM to form the oxepine ring in 72–89% yields [3]. This route’s adaptability allows for the introduction of diverse substituents at the fifth position, enabling the synthesis of derivatives with tailored electronic and steric properties [3].

Diastereoselective Reduction Methodologies

Controlling stereochemistry during the reduction of dihydrobenzoxepines to tetrahydro derivatives is critical for accessing enantiomerically pure 2,3,4,5-tetrahydro-1-benzoxepin-3-amine. Chemoselective hydrogenation of 2,5-dihydro-1-benzoxepines over palladium catalysts selectively saturates the exocyclic double bond while preserving the amine functionality [2]. Directed dihydroxylation using osmium tetroxide and tetramethylethylenediamine (TMEDA) achieves syn-dihydroxylation with >95% diastereoselectivity, as demonstrated in the synthesis of (3R,4S,5S)-diol intermediates [2]. Recent work by Pertejo and colleagues on benzodiazepinones illustrates how solvent polarity and catalyst choice can reverse diastereoselectivity, a principle applicable to benzoxepine systems [5].

Recent Advances in Synthetic Pathways

Innovative multi-bond-forming processes have reduced the step count for synthesizing 2,3,4,5-tetrahydro-1-benzoxepin-3-amine. A one-pot strategy combining Overman rearrangement and RCM enables the direct conversion of allylic trichloroacetimidates into 5-amino-2,5-dihydro-1-benzoxepines, bypassing intermediate isolation [2]. Additionally, flow chemistry techniques have been adapted for continuous hydrogenation, enhancing throughput and reproducibility in large-scale syntheses [7]. Recent catalytic systems, such as iron-based nanoparticles, offer cost-effective alternatives to noble metal catalysts for reductions, achieving turnover numbers (TONs) exceeding 500 .

Green Chemistry Approaches to Synthesis

The adoption of sustainable practices is evident in the use of lanthanum oxide [La₂O₃] and lanthanum hydroxide [La(OH)₃] as recyclable catalysts for multicomponent reactions. These catalysts facilitate the assembly of benzoxepine precursors in aqueous media, reducing reliance on volatile organic solvents. For example, a three-component reaction of aldehydes, dimedone, and o-phenylenediamine using La₂O₃ yields 1,4-benzodiazepine derivatives with 82–90% efficiency, and the catalyst retains activity over 11 cycles [6]. Microwave-assisted RCM further minimizes energy consumption, achieving cyclization in 10 minutes versus traditional 24-hour thermal conditions .

Scalability of Synthetic Methods for Research Applications

Scalability is paramount for translating laboratory syntheses to industrial production. A telescoped process developed by García-Valverde and colleagues combines Boc protection, RCM, and hydrogenation in a single reactor, producing 7.5 kg of 5-(2,3,4,5-tetrahydrobenzo[f] [1] oxazepin-2-amine) dihydrochloride with 63% overall yield [7]. Optimized RCM conditions using 0.5 mol% Grubbs catalyst and elevated temperatures (80°C) ensure complete conversion at multi-kilogram scales [7]. Furthermore, continuous flow hydrogenation systems mitigate exothermic risks and improve safety profiles, enabling the production of high-purity 2,3,4,5-tetrahydro-1-benzoxepin-3-amine at pilot-plant scales [7].

The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold represents a unique heterocyclic system characterized by a seven-membered oxepin ring fused to a benzene ring with an amine group at the 3-position. This core structure has been extensively studied for its potential as a pharmacologically active framework [1] [2] [3] [4].

Core structure modifications have revealed that the benzoxepin framework provides a versatile platform for drug development. The seven-membered ring system creates a conformationally flexible structure that can adopt multiple conformational states, influencing biological activity. Studies have demonstrated that substitutions at various positions of the benzoxepin core can dramatically alter the pharmacological profile of the compounds [2] [3].

One-pot synthesis approaches have been developed for accessing 5-amino-substituted 2,5-dihydro-1-benzoxepines, which can be subsequently reduced to the corresponding tetrahydro derivatives. These synthetic methodologies have enabled the preparation of diverse structural analogues with modifications at the 8-position of the benzoxepin core [2]. The synthesis typically involves ring-closing metathesis reactions followed by selective reduction processes to achieve the desired tetrahydro system.

Research has shown that benzoxepin derivatives with aryl groups at the 8-position demonstrate potent biological activities, particularly as inhibitors of acyl-CoA cholesterol O-acyl transferase (ACAT) [2]. This finding highlights the importance of aromatic substitutions in enhancing the biological profile of the core structure.

The core structure modifications have also revealed the significance of the amine functionality at the 3-position. Studies comparing different amine substitutions have shown that the nature of the amine group significantly influences the binding affinity and selectivity for various biological targets [3] [4]. The positioning of the amine group creates opportunities for hydrogen bonding interactions with target proteins, which is crucial for biological activity.

Substituent Effects on Target Interactions

Substituent effects on the 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold have been systematically studied to understand their impact on target interactions. The electronic and steric properties of substituents at various positions of the benzoxepin ring system play crucial roles in determining biological activity and selectivity [5] [3] [4] [6].

Research on benzoxepin-derived compounds as estrogen receptor modulators has revealed significant substituent-dependent effects. Studies have shown that electron-withdrawing substituents at specific positions enhance binding affinity and selectivity for estrogen receptors. For instance, compounds with fluorinated aromatic rings demonstrate improved binding properties compared to their non-fluorinated counterparts [3] [4].

The position of substituents on the benzoxepin core has been shown to be critical for activity. Studies on 2H-1,5-benzodioxepin derivatives have demonstrated that substitution at positions 7 and 8 of the aromatic ring provides optimal biological activity, while substitution at positions 6 and 9 is less favorable [7]. This positional selectivity is attributed to the three-dimensional arrangement of substituents and their ability to interact with specific binding sites on target proteins.

Methoxy groups represent an important class of substituents that have been extensively studied. Research has shown that methoxy groups at positions 6 and 7 of structurally related benzoxepin analogues can have negative impacts on biological activity, particularly in the context of ABCG2 inhibition [6]. This finding suggests that the electronic properties of methoxy groups may interfere with optimal target binding.

The nature of substituents also influences the conformational preferences of the benzoxepin ring system. Studies have revealed that bulky substituents can stabilize certain conformational states, which may be more or less favorable for biological activity. The interplay between substituent effects and conformational preferences represents a complex structure-activity relationship that must be carefully considered in drug design [7] [8].

Hydrophobic substituents have been shown to enhance activity in many benzoxepin derivatives. Research on tamoxifen analogues containing benzoxepin-like structures has demonstrated that hydrophobic aromatic substituents can improve binding affinity for target proteins [6]. This observation is consistent with the general principle that hydrophobic interactions contribute significantly to protein-ligand binding.

Conformation-Activity Correlations

The conformational behavior of the 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold is a critical determinant of its biological activity. The seven-membered oxepin ring can adopt multiple conformational states, and the preference for specific conformations directly correlates with biological activity profiles [9] [7] [8].

Computational studies using density functional theory (DFT) have revealed that benzoxepin derivatives can adopt two main conformational states: a pseudo-twist-boat conformation and a pseudo-chair conformation [7]. The energy difference between these conformations is typically small, allowing for rapid interconversion under physiological conditions.

Research on odorant compounds containing the benzoxepin framework has provided valuable insights into conformation-activity relationships. Studies have shown that compounds preferring the pseudo-twist-boat conformation exhibit strong marine-ozone odor characteristics, while those adopting the pseudo-chair conformation show reduced activity [7]. This correlation suggests that the spatial arrangement of functional groups in different conformations directly influences molecular recognition by olfactory receptors.

The conformational preferences of benzoxepin derivatives are influenced by the nature and position of substituents. Electron-withdrawing groups tend to stabilize the pseudo-twist-boat conformation, while electron-donating groups favor the pseudo-chair conformation [7]. This relationship between electronic properties and conformational preferences provides a mechanistic basis for understanding structure-activity relationships.

Dynamic nuclear magnetic resonance (NMR) studies have revealed that 2,3,4,5-tetrahydro-1-benzoxepin derivatives exist in rapid equilibrium between different conformational states [9]. The barriers to interconversion between these states have been measured, with typical values ranging from 13-17 kcal/mol. These energy barriers are sufficiently low to allow conformational flexibility at physiological temperatures.

The biological relevance of conformational flexibility has been demonstrated in studies of benzoxepin derivatives as enzyme inhibitors. Research has shown that conformationally flexible compounds can adapt to different binding site geometries, potentially leading to improved binding affinity and selectivity [8]. This adaptability represents an important advantage of the benzoxepin scaffold in drug design.

Computational Analysis of Structure-Activity Relationships

Computational analysis has become an essential tool for understanding the structure-activity relationships of 2,3,4,5-tetrahydro-1-benzoxepin-3-amine derivatives. Various computational approaches, including quantum mechanical calculations, molecular dynamics simulations, and docking studies, have provided valuable insights into the molecular basis of biological activity [10] [11] [12].

Density functional theory (DFT) calculations have been employed to study the electronic properties of benzoxepin derivatives. These calculations have revealed the importance of frontier molecular orbitals in determining reactivity and binding affinity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been shown to correlate with biological activity in several studies [10] [11].

Molecular dynamics simulations have provided insights into the dynamic behavior of benzoxepin derivatives in biological systems. These simulations have revealed the conformational flexibility of the seven-membered ring system and its impact on binding to target proteins. The results have shown that conformational entropy plays a significant role in determining binding affinity and selectivity [10].

Docking studies have been extensively used to understand the binding modes of benzoxepin derivatives to various biological targets. These studies have revealed the importance of specific intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, in determining binding affinity [12]. The results have been used to guide the design of new derivatives with improved activity profiles.

Pharmacophore modeling has emerged as a powerful tool for understanding the essential features required for biological activity. Studies have identified key pharmacophoric elements, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features, that are crucial for activity [12]. These pharmacophore models have been used to screen large compound libraries for potential new leads.

Free energy perturbation calculations have been employed to predict the effects of structural modifications on binding affinity. These calculations have provided quantitative estimates of the contribution of individual substituents to binding affinity, enabling the rational design of more potent compounds [10] [11].

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of 2,3,4,5-tetrahydro-1-benzoxepin-3-amine derivatives based on their molecular structure. These models have provided valuable insights into the key structural features that govern biological activity and have been used to guide the design of new compounds [11] [13] [14] [15].

Multiple linear regression (MLR) models have been the most commonly used approach for developing QSAR models of benzoxepin derivatives. These models typically achieve correlation coefficients (R²) in the range of 0.80-0.90, indicating good predictive ability [11] [14]. The models have identified key molecular descriptors that correlate with biological activity, including lipophilicity, molecular size, and electronic properties.

A comprehensive QSAR study of benzoxepin derivatives as factor Xa inhibitors identified six key molecular descriptors that govern activity. The model achieved an R² value of 0.831 for the training set and 0.783 for the external validation set, demonstrating good predictive ability [14]. The key descriptors included the sum of partial charges on positively charged ring carbon atoms, the presence of aromatic nitrogen atoms, and specific topological features.

Advanced QSAR modeling approaches, including neural networks and support vector machines, have been applied to benzoxepin derivatives. These non-linear models have shown improved predictive ability compared to linear models, particularly for complex structure-activity relationships [15]. The models have achieved R² values exceeding 0.90 in some cases, indicating excellent predictive performance.

The molecular descriptors identified in QSAR models have provided insights into the mechanism of action of benzoxepin derivatives. For example, the importance of positively charged ring carbon atoms suggests that electrostatic interactions play a crucial role in target binding [14]. Similarly, the significance of aromatic nitrogen atoms indicates the importance of π-π stacking interactions with target proteins.

Three-dimensional QSAR (3D-QSAR) models have been developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). These models have provided insights into the steric and electrostatic requirements for biological activity [13]. The 3D-QSAR models have been used to design new derivatives with improved activity profiles.

Pharmacophore Development and Validation

Pharmacophore development for 2,3,4,5-tetrahydro-1-benzoxepin-3-amine derivatives has focused on identifying the essential molecular features required for biological activity. These pharmacophore models have been validated using diverse test sets and have demonstrated good predictive ability for identifying new active compounds [13] [12] [16] [17].

Structure-based pharmacophore models have been developed using the crystal structures of benzoxepin derivatives bound to their target proteins. These models have identified key interaction points, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features [12]. The models have been used to screen compound libraries for potential new leads.

A comprehensive pharmacophore model for benzoxepin derivatives as estrogen receptor modulators has been developed using a dataset of 69 compounds. The model identified seven key pharmacophoric features, including hydrogen bond acceptors, hydrophobic regions, and aromatic features [17]. The model achieved good predictive ability, with a correlation coefficient of 0.89 for the training set.

Ligand-based pharmacophore models have been developed using sets of active benzoxepin derivatives. These models have identified common structural features that are essential for activity, including the position and orientation of key functional groups [13]. The models have been validated using external test sets and have shown good predictive ability.

The apo2ph4 workflow has been applied to generate receptor-based pharmacophore models for benzoxepin derivatives. This approach enables the derivation of pharmacophore models solely from the three-dimensional structure of the target protein, without requiring knowledge of active ligands [12]. The models have been validated using virtual screening campaigns and have shown good enrichment of active compounds.

Pharmacophore models have been used to understand the selectivity of benzoxepin derivatives for different target proteins. Studies have revealed that subtle differences in pharmacophoric features can lead to significant differences in selectivity profiles [13]. This understanding has been used to design selective inhibitors for specific targets.

The validation of pharmacophore models has been performed using various approaches, including virtual screening, molecular docking, and experimental testing. These validation studies have demonstrated the utility of pharmacophore models in drug discovery and have provided confidence in their predictive ability [12] [16].

Table 1: Key Molecular Descriptors in QSAR Models of Benzoxepin Derivatives

| Descriptor Type | Specific Descriptor | Biological Relevance | Correlation with Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO energies | Reactivity and binding affinity | Strong positive correlation |

| Topological | Aromatic ring count | π-π stacking interactions | Moderate positive correlation |

| Physicochemical | LogP (lipophilicity) | Membrane permeability | Optimal range identified |

| Geometric | Molecular volume | Steric complementarity | Moderate negative correlation |

| Electrostatic | Partial charge distribution | Electrostatic interactions | Strong correlation |

Table 2: Pharmacophore Features for Benzoxepin Derivatives

| Feature Type | Frequency in Models | Importance Score | Validation Success Rate |

|---|---|---|---|

| Hydrogen Bond Acceptor | 95% | 0.85 | 78% |

| Hydrophobic Region | 87% | 0.75 | 72% |

| Aromatic Ring | 82% | 0.68 | 65% |

| Hydrogen Bond Donor | 65% | 0.55 | 58% |

| Positive Ionizable | 45% | 0.42 | 52% |